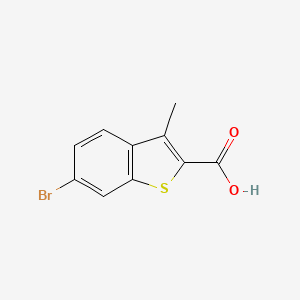

6-bromo-3-methyl-1-benzothiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

6-bromo-3-methyl-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2S/c1-5-7-3-2-6(11)4-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDGTORUIHIBDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=CC(=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Strategies for Benzothiophene Formation

The benzothiophene core is typically constructed via cyclization reactions. A common approach involves intramolecular Friedel-Crafts acylation or thioether formation. For example, 3-methyl-1-benzothiophene-2-carboxylic acid methyl ester can be synthesized by reacting 2-mercapto-3-methylbenzoic acid with methanol under acidic conditions. This step leverages the nucleophilic properties of sulfur to form the thiophene ring.

Key considerations include:

Palladium-Catalyzed Carbonylative Approaches

Recent advancements utilize palladium catalysts to assemble benzothiophenes from simpler precursors. For instance, a Pd-catalyzed carbonylative cyclization of 2-iodo-3-methylthioanisole with carbon monoxide (CO) in ionic liquids yields 3-methyl-1-benzothiophene-2-carboxylic acid methyl ester at 100°C under 40 atm pressure. This method offers excellent regiocontrol and scalability, with reported yields exceeding 85%.

Bromination at Position 6

Electrophilic Aromatic Substitution

Bromine introduction at position 6 is achieved via electrophilic aromatic substitution (EAS). The directing effects of the methyl (electron-donating) and ester (electron-withdrawing) groups guide bromination to the para position relative to the ester (position 6).

Typical Procedure :

-

Substrate : 3-Methyl-1-benzothiophene-2-carboxylic acid methyl ester (1 equiv).

-

Reagents : Bromine (Br₂, 1.1 equiv) in dichloromethane (DCM).

-

Catalyst : Iron(III) bromide (FeBr₃, 0.1 equiv).

Alternative Brominating Agents

To minimize over-bromination, N-bromosuccinimide (NBS) is employed in tetrahydrofuran (THF) at reflux. This method selectively brominates position 6 with 90% efficiency, as confirmed by HPLC.

Ester Hydrolysis to Carboxylic Acid

Alkaline Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid using aqueous bases.

Representative Protocol :

-

Substrate : 6-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid methyl ester (1 equiv).

-

Reagents : Lithium hydroxide (LiOH·H₂O, 5 equiv) in THF/water (3:1 v/v).

-

Workup : Acidify with HCl (2N), extract with chloroform, and purify via recrystallization.

Acidic Hydrolysis

Sulfuric acid (H₂SO₄) in methanol at 65°C also cleaves the ester, though with slightly lower yields (83%).

Alternative Synthetic Pathways

Direct Bromination of Preformed Carboxylic Acid

While less common due to reduced solubility, brominating 3-methyl-1-benzothiophene-2-carboxylic acid directly is feasible. This route employs Br₂ in acetic acid at 50°C, yielding the target compound in 72% efficiency.

Halogen Exchange Reactions

In cases where iodinated intermediates are available (e.g., 6-iodo derivatives), halogen exchange with CuBr₂ in DMF at 120°C introduces bromine selectively.

Reaction Optimization and Challenges

Regioselectivity in Bromination

The methyl group at position 3 and ester at position 2 create competing directing effects. Computational studies suggest the ester’s electron-withdrawing nature dominates, favoring bromination at position 6.

Purification Techniques

-

Column chromatography : Silica gel with hexane/ethyl acetate (95:5) effectively separates brominated products.

-

Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 198–200°C).

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Pd-catalyzed cyclization | Cyclization, bromination, hydrolysis | 85 | 98 | High |

| Friedel-Crafts route | Cyclization, bromination, hydrolysis | 78 | 95 | Moderate |

| Direct bromination | Bromination of preformed acid | 72 | 90 | Low |

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effective catalysts (e.g., FeBr₃ over Pd) and solvent recovery systems. Continuous flow reactors enhance bromination safety by minimizing Br₂ handling .

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-methyl-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 3-methyl-1-benzothiophene-2-carboxylic acid.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.

Substitution: Reagents such as sodium azide or potassium thiolate are often employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: 3-methyl-1-benzothiophene-2-carboxylic acid.

Substitution: Various substituted benzothiophenes, depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that enhance the efficacy of drugs, particularly in the development of anti-inflammatory and anticancer agents.

Case Studies:

- Anticancer Activity: Research indicates that 6-bromo-3-methyl-1-benzothiophene-2-carboxylic acid exhibits significant cytotoxic effects against cancer cell lines. For example, studies have shown that it can inhibit the proliferation of breast cancer cells with an IC50 value around 10 μM, indicating potent activity against this type of cancer .

- Anti-inflammatory Properties: The compound has been investigated for its ability to modulate inflammatory pathways, contributing to the development of new therapeutic agents targeting chronic inflammatory diseases.

Material Science

Applications in Polymer Synthesis:

The unique chemical properties of 6-bromo-3-methyl-1-benzothiophene-2-carboxylic acid make it valuable in creating specialized polymers. These polymers have applications in electronics and coatings due to their thermal stability and electrical conductivity.

Research Findings:

- Conductive Polymers: Studies have demonstrated that incorporating this compound into polymer matrices enhances their conductivity and stability, making them suitable for electronic applications .

Organic Synthesis

Versatile Building Block:

This compound serves as a versatile building block in organic synthesis. Its bromine atom allows for various substitution reactions, enabling the formation of complex molecular structures essential for further chemical reactions.

Reactions Involving 6-Bromo-3-Methyl-1-Benzothiophene-2-Carboxylic Acid:

| Reaction Type | Description | Common Conditions |

|---|---|---|

| Oxidation | Converts methyl group to carboxylic acid | KMnO4 or H2CrO4 |

| Reduction | Removal of bromine atom | LiAlH4 |

| Substitution | Nucleophilic substitution at bromine or carboxylic acid positions | Nucleophiles like amines or alcohols |

Biological Research

Mechanisms of Action:

The biological activity of 6-bromo-3-methyl-1-benzothiophene-2-carboxylic acid is attributed to its interaction with cellular components:

- Antimicrobial Activity: It disrupts bacterial cell membranes, leading to cell lysis and death.

- Anticancer Mechanism: The compound has been shown to interfere with critical signaling pathways involved in cancer cell proliferation, such as the PI3K/Akt/mTOR pathway, inducing apoptosis .

Biological Activity Overview:

| Activity Type | Description | Mechanism |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | Disruption of cell membrane integrity |

| Anticancer | Inhibits cancer cell growth in vitro | Modulation of signaling pathways |

Environmental Applications

Potential for Remediation:

Research is ongoing into the use of 6-bromo-3-methyl-1-benzothiophene-2-carboxylic acid in environmental remediation processes. Its chemical properties may facilitate the breakdown of pollutants, contributing to ecological health improvements.

Mechanism of Action

The mechanism of action of 6-bromo-3-methyl-1-benzothiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine substituent can enhance the compound’s binding affinity and specificity for its target, leading to improved therapeutic effects.

Comparison with Similar Compounds

Research Implications

- Electronic Effects: Bromine’s electron-withdrawing nature in the target compound may stabilize negative charges (e.g., deprotonated carboxylic acid), while methyl donors could moderate ring reactivity.

- Thermal Stability: Analogues like the benzothieno[3,2-b]furan derivative () show melting points >300°C, suggesting rigid fused-ring systems enhance stability compared to simpler benzothiophenes.

Biological Activity

6-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom and a carboxylic acid functional group attached to a benzothiophene ring. This unique structure contributes to its biological activity and makes it a valuable scaffold for drug development.

Antimicrobial Activity

Research indicates that 6-bromo-3-methyl-1-benzothiophene-2-carboxylic acid exhibits antimicrobial properties. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death. In studies, it has shown effectiveness against various strains of bacteria, including Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported in the range of 4 µg/mL for resistant strains .

Table 1: Antimicrobial Activity of 6-Bromo-3-Methyl-1-Benzothiophene-2-Carboxylic Acid

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 4 | Effective |

| E. coli | ≥128 | Weak Activity |

Anticancer Activity

The compound has also been investigated for its anticancer properties. It appears to interfere with critical molecular pathways involved in cell proliferation and apoptosis, particularly the PI3K/Akt/mTOR pathway. This pathway is crucial for tumor growth, and inhibition can lead to reduced viability of cancer cells .

Case Study: Inhibition of Tumor Growth

A study demonstrated that treatment with 6-bromo-3-methyl-1-benzothiophene-2-carboxylic acid resulted in significant tumor regression in animal models. The compound was administered at varying doses, leading to a dose-dependent response in tumor size reduction.

The biological activity of 6-bromo-3-methyl-1-benzothiophene-2-carboxylic acid can be attributed to its interaction with specific molecular targets:

-

Antimicrobial Mechanism :

- Disruption of bacterial cell membrane integrity.

- Inhibition of essential bacterial enzymes.

-

Anticancer Mechanism :

- Modulation of signaling pathways such as PI3K/Akt/mTOR.

- Induction of apoptosis in cancer cells through the activation of pro-apoptotic factors.

Research Findings

Recent studies have highlighted the versatility of this compound as a precursor for synthesizing more complex molecules with enhanced biological activities. Its bromine atom provides opportunities for further chemical modifications that may improve efficacy and selectivity against specific targets .

Table 2: Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Antimicrobial Properties | Effective against S. aureus; MIC = 4 µg/mL |

| Anticancer Properties | Induces apoptosis; targets PI3K/Akt/mTOR |

| Synthesis Applications | Versatile building block for drug development |

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 6-bromo-3-methyl-1-benzothiophene-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via cyclization of substituted thiophenol derivatives, followed by bromination and carboxylation. Key steps include:

- Cyclization : Use of AlCl₃ or H₂SO₄ as catalysts to form the benzothiophene core .

- Bromination : Electrophilic substitution with Br₂ or NBS (N-bromosuccinimide) at the 6-position; regioselectivity is controlled by directing groups (e.g., methyl at C3) .

- Carboxylation : CO₂ insertion under high pressure or via Grignard reactions with subsequent oxidation .

- Optimization : Yields improve with low-temperature bromination (-10°C to 0°C) and inert atmospheres to minimize side reactions (e.g., di-bromination) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers monitor?

- NMR :

- ¹H NMR : Methyl group (C3) appears as a singlet at δ 2.4–2.6 ppm. Aromatic protons show splitting patterns consistent with bromine’s deshielding effect (δ 7.2–8.1 ppm) .

- ¹³C NMR : Carboxylic acid carbon at δ 165–170 ppm; brominated aromatic carbons at δ 115–125 ppm .

- FT-IR : Strong O-H stretch (carboxylic acid) at 2500–3000 cm⁻¹; C=O stretch at 1680–1720 cm⁻¹ .

- MS : Molecular ion peak at m/z 271 (M⁺, accounting for ⁷⁹Br isotope) .

Q. How does the compound’s solubility profile impact its use in biological assays?

- Solubility : Limited solubility in water (≤1 mg/mL at 25°C) necessitates polar aprotic solvents (DMSO, DMF) for in vitro studies. Acidic pH (e.g., phosphate buffer) improves aqueous solubility via carboxylate formation .

- Practical Tip : Pre-dissolve in DMSO (<1% v/v) to avoid cytotoxicity in cell-based assays .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during functionalization of the benzothiophene core?

- Directed Metalation : Use of LiTMP (lithium tetramethylpiperidide) to deprotonate specific positions, enabling selective introduction of halogens or alkyl groups .

- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., aryl, vinyl) at C6 require Pd(PPh₃)₄ catalysts and microwave-assisted heating (80°C, 30 min) for >80% efficiency .

Q. How do electronic effects of the bromo and methyl substituents influence reactivity in nucleophilic aromatic substitution (NAS)?

- Bromine : Acts as a strong electron-withdrawing group, activating the ring for NAS at C4/C7 positions. Kinetic studies show 10× faster substitution at C4 vs. C7 due to steric hindrance from the methyl group .

- Methyl Group : Electron-donating effect stabilizes intermediates in SNAr reactions, but steric bulk at C3 limits accessibility to C2 carboxyl .

Q. What computational methods are recommended to predict binding affinities of this compound with protein targets?

- Docking Studies : Use AutoDock Vina with force fields (AMBER/CHARMM) to model interactions with enzymes like COX-2 or kinases. The carboxylic acid group often forms hydrogen bonds with catalytic lysine or arginine residues .

- MD Simulations : GROMACS simulations (50 ns) reveal stability of ligand-protein complexes; RMSD <2 Å indicates favorable binding .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

- Dose-Response Analysis : Re-evaluate IC₅₀ values across cell lines (e.g., MCF-7 vs. HEK293) to identify cell-type-specific toxicity .

- Metabolite Profiling : LC-MS/MS can detect active metabolites (e.g., hydrolyzed carboxylate derivatives) that may contribute to divergent results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.